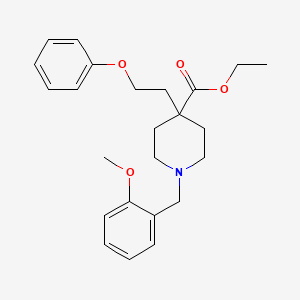

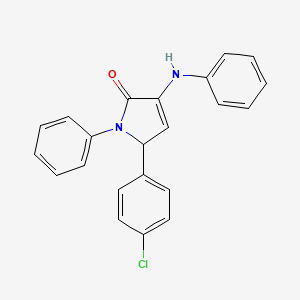

![molecular formula C14H14FNO3S B5208202 N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide, commonly known as Fesoterodine, is a potent antimuscarinic drug that is used to treat overactive bladder syndrome. This drug was first approved by the US Food and Drug Administration (FDA) in 2008 and is currently available in the market under the brand name Toviaz. Overactive bladder syndrome is a common medical condition that affects millions of people worldwide and is characterized by symptoms such as urinary urgency, frequency, and incontinence. Fesoterodine works by blocking the muscarinic receptors in the bladder, which reduces the involuntary contractions of the bladder muscle, thus improving the symptoms of overactive bladder syndrome.

Mechanism of Action

Fesoterodine works by blocking the muscarinic receptors in the bladder. The muscarinic receptors are responsible for the contraction of the bladder muscle, which leads to the symptoms of overactive bladder syndrome. By blocking these receptors, Fesoterodine reduces the involuntary contractions of the bladder muscle, thus improving the symptoms of overactive bladder syndrome.

Biochemical and Physiological Effects:

Fesoterodine has several biochemical and physiological effects on the body. It is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver. The primary metabolite of Fesoterodine is 5-hydroxymethyl tolterodine, which is also an active metabolite of Tolterodine, another antimuscarinic drug used to treat overactive bladder syndrome. Fesoterodine has a half-life of around 7-8 hours and is excreted mainly in the urine.

Advantages and Limitations for Lab Experiments

Fesoterodine has several advantages and limitations when used in laboratory experiments. One of the advantages of Fesoterodine is its high potency and selectivity for the muscarinic receptors in the bladder, which makes it an ideal drug for studying the physiology of the bladder. However, the use of Fesoterodine in laboratory experiments is limited by its high cost and limited availability.

Future Directions

There are several future directions for the research on Fesoterodine. One of the directions is to study the long-term safety and efficacy of Fesoterodine in the treatment of overactive bladder syndrome. Another direction is to explore the potential use of Fesoterodine in the treatment of other medical conditions, such as chronic pain and irritable bowel syndrome. Moreover, there is a need to develop more cost-effective methods for the synthesis of Fesoterodine, which could increase its availability for laboratory experiments and clinical use.

Synthesis Methods

The synthesis of Fesoterodine involves several steps, starting from the reaction of 2-fluorophenol with ethylene oxide to produce 2-(2-fluorophenoxy)ethanol. The next step involves the reaction of 2-(2-fluorophenoxy)ethanol with benzenesulfonyl chloride in the presence of a base to produce N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

Fesoterodine has been extensively studied for its efficacy and safety in the treatment of overactive bladder syndrome. Several clinical trials have demonstrated that Fesoterodine is highly effective in reducing the symptoms of overactive bladder syndrome, including urinary urgency, frequency, and incontinence. Moreover, Fesoterodine has been shown to have a favorable safety profile, with a low incidence of adverse effects.

properties

IUPAC Name |

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3S/c15-13-8-4-5-9-14(13)19-11-10-16-20(17,18)12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFKIZUEHYRLDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)

![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)

![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)

![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)

![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)

![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)

![2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5208210.png)